molecular formula C15H12N2O3S B11836070 4-Amino-1-(benzenesulfonyl)-1H-indole-5-carbaldehyde CAS No. 827607-95-4

4-Amino-1-(benzenesulfonyl)-1H-indole-5-carbaldehyde

Cat. No.: B11836070
CAS No.: 827607-95-4
M. Wt: 300.3 g/mol
InChI Key: JOAJLLFKSYDCHF-UHFFFAOYSA-N
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Description

4-Amino-1-(benzenesulfonyl)-1H-indole-5-carbaldehyde is a complex organic compound that features an indole core substituted with an amino group, a benzenesulfonyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(benzenesulfonyl)-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the amino group, benzenesulfonyl group, and finally the aldehyde group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(benzenesulfonyl)-1H-indole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-Amino-1-(benzenesulfonyl)-1H-indole-5-carboxylic acid.

    Reduction: 4-Amino-1-(benzenesulfonyl)-1H-indole-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-1-(benzenesulfonyl)-1H-indole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or sensor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(benzenesulfonyl)-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(benzenesulfonyl)-1H-indole-3-carbaldehyde
  • 4-Amino-1-(benzenesulfonyl)-1H-indole-6-carbaldehyde
  • 4-Amino-1-(benzenesulfonyl)-1H-indole-7-carbaldehyde

Uniqueness

4-Amino-1-(benzenesulfonyl)-1H-indole-5-carbaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. This positional specificity can lead to distinct interactions with molecular targets, making it a valuable compound for targeted research and applications.

Properties

CAS No.

827607-95-4

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

4-amino-1-(benzenesulfonyl)indole-5-carbaldehyde

InChI

InChI=1S/C15H12N2O3S/c16-15-11(10-18)6-7-14-13(15)8-9-17(14)21(19,20)12-4-2-1-3-5-12/h1-10H,16H2

InChI Key

JOAJLLFKSYDCHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3N)C=O

Origin of Product

United States

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